molecular formula C9H11N5 B1465680 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine CAS No. 1251254-56-4

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine

Cat. No.: B1465680
CAS No.: 1251254-56-4
M. Wt: 189.22 g/mol
InChI Key: AAKBJXUXXKHMPL-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine is a heterocyclic compound . It is a unique chemical entity that has been used in various applications, including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .


Synthesis Analysis

The synthesis of this compound involves several steps. The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . In another study, a targeted synthesis of a number of new potentially biologically active derivatives based on the corresponding 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out .


Molecular Structure Analysis

The molecular structure of this compound is characterized by one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .


Chemical Reactions Analysis

The chemical reactions of this compound involve nucleophilic replacement of the pyrazolyl substituent at C5 . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 173.22, and it is a liquid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Microwave-Assisted Synthesis : Microwave irradiation has been used to synthesize pyrimidine-linked pyrazole heterocyclics, demonstrating the efficiency of microwave-assisted cyclocondensation in producing compounds with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).
  • Antimicrobial and Anticancer Properties : Novel cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines have been synthesized and found to exhibit pronounced antimicrobial properties. The 3,5-dimethyl-1H-pyrazol-1-yl moiety linked to the carbon C-9 of the pyrimidine ring plays a decisive role in the manifestation of activity (Sirakanyan et al., 2021).
  • Chemical Transformations and Reactivity : Studies on substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile revealed its diverse reactivity with nitrogen bases, leading to nucleophilic replacement, ring cleavage, and new cyclization pathways, underscoring the compound's versatility in chemical transformations (Shablykin et al., 2008).

Biological Activities

  • Antimicrobial and Anticancer Agents : Research has been conducted on pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, evaluating their in vitro antimicrobial and anticancer activity. Some compounds have shown higher activity than standard drugs, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
  • Crystal Structure and Bioactivity : The crystal structure of various pyrazole derivatives has been analyzed, revealing insights into their potential bioactivity against cancer and microbial infections. Theoretical calculations on these compounds have helped elucidate the origins of their biological activity (Titi et al., 2020).

Future Directions

The future directions for the study of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine could involve further exploration of its biological activities, such as its antileishmanial and antimalarial properties . Additionally, more research could be conducted to better understand its mechanism of action and to develop new potentially biologically active derivatives .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-6-3-7(2)14(13-6)9-11-4-8(10)5-12-9/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKBJXUXXKHMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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